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Compound of Interest

Compound Name: 3-(Azepan-1-yl)propanehydrazide

CAS No.: 299936-29-1

Cat. No.: B2466963

Get Quote

This technical guide provides an in-depth analysis of the expected spectroscopic data for 3-
(Azepan-1-yl)propanehydrazide, a molecule of interest in medicinal chemistry and drug

development. Given the limited availability of direct experimental spectra for this specific

compound in public databases, this document serves as a predictive guide for researchers,

outlining the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics. The interpretations are grounded in established principles of

spectroscopy and supported by data from analogous structures.

Introduction: The Structural Significance of 3-
(Azepan-1-yl)propanehydrazide
3-(Azepan-1-yl)propanehydrazide (C₉H₁₉N₃O) incorporates two key pharmacophores: the

seven-membered azepane ring and a propanehydrazide chain.[1][2] The azepane moiety is a

prevalent scaffold in a number of FDA-approved drugs, valued for its conformational flexibility

which can be crucial for biological activity.[3] Hydrazides are also important functional groups in

medicinal chemistry, known for their coordinating properties and role as synthons for various

heterocyclic systems.[4][5][6] A thorough spectroscopic characterization is therefore the first
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critical step in the quality control, structural verification, and further development of this

compound.

Chemical Structure:

Caption: Chemical structure of 3-(Azepan-1-yl)propanehydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing

detailed information about the carbon-hydrogen framework.

Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a novel compound like 3-(Azepan-1-
yl)propanehydrazide would be as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and

depends on the sample's solubility.[7]

¹H NMR Spectroscopy:

Acquire a one-dimensional ¹H NMR spectrum on a spectrometer with a field strength of at

least 400 MHz to ensure adequate signal dispersion.

Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm

for organic molecules).[7]

An appropriate number of scans should be averaged to achieve a good signal-to-noise

ratio.

Integrate the signals to determine the relative number of protons corresponding to each

resonance.

¹³C NMR Spectroscopy:
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Acquire a one-dimensional ¹³C NMR spectrum, typically using a proton-decoupled pulse

sequence to simplify the spectrum to a series of singlets for each unique carbon atom.[7]

2D NMR Spectroscopy (COSY, HSQC, HMBC):

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments

should be performed.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin

system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and

carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are separated by two or three bonds, which is crucial for establishing the

connectivity of different fragments of the molecule.

Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of 3-(Azepan-1-yl)propanehydrazide would exhibit signals

corresponding to the protons of the azepane ring and the propanehydrazide side chain. The

chemical shifts are estimated based on data for similar azepane and hydrazide derivatives.[8]

[9][10][11]
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity Integration

-NH₂ (Hydrazide) 4.0 - 4.5 Broad singlet 2H

-NH- (Hydrazide) 7.5 - 8.5 Broad singlet 1H

-CH₂- (Azepane,

adjacent to N)
2.5 - 2.8 Multiplet 4H

-CH₂- (Propane,

adjacent to N)
2.6 - 2.9 Triplet 2H

-CH₂- (Propane,

adjacent to C=O)
2.2 - 2.5 Triplet 2H

-CH₂- (Azepane, β to

N)
1.6 - 1.8 Multiplet 4H

-CH₂- (Azepane, γ to

N)
1.5 - 1.7 Multiplet 4H

Note: The exact chemical shifts and multiplicities can be influenced by the solvent and the

conformational dynamics of the azepane ring.

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show distinct signals for each of the

nine carbon atoms in the molecule. The predicted chemical shifts are based on known values

for azepane and hydrazide-containing compounds.[12][13][14]
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Carbon Assignment Predicted Chemical Shift (ppm)

C=O (Amide) 170 - 175

-CH₂- (Azepane, adjacent to N) 55 - 60

-CH₂- (Propane, adjacent to N) 50 - 55

-CH₂- (Propane, adjacent to C=O) 30 - 35

-CH₂- (Azepane, β to N) 27 - 32

-CH₂- (Azepane, γ to N) 25 - 30

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or

KBr) if it is an oil, or as a KBr pellet if it is a solid.[15] Alternatively, a solution in a suitable

solvent can be used.

Data Acquisition: An FT-IR (Fourier Transform Infrared) spectrometer is used to record the

spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Spectrum
The IR spectrum of 3-(Azepan-1-yl)propanehydrazide is expected to show characteristic

absorption bands for the N-H, C-H, C=O, and C-N bonds. The positions of these bands are

influenced by the molecular structure and hydrogen bonding.[4][5][6]
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Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

N-H stretching (hydrazide) 3350 - 3200 Strong, broad

C-H stretching (aliphatic) 2950 - 2840 Strong

C=O stretching (amide I) 1680 - 1630 Strong

N-H bending (amide II) 1640 - 1550 Medium

C-N stretching 1250 - 1020 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI) or Electron

Impact (EI), is chosen. ESI is a soft ionization technique that is well-suited for polar

molecules and often yields the protonated molecular ion [M+H]⁺.[16]

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight, or ion trap).

High-Resolution Mass Spectrometry (HRMS): For an unambiguous determination of the

elemental composition, HRMS should be employed to measure the exact mass of the

molecular ion.[16]

Predicted Mass Spectrum
The mass spectrum of 3-(Azepan-1-yl)propanehydrazide (Molecular Weight: 185.27 g/mol )

is expected to show a molecular ion peak (or a protonated molecular ion peak) and several

characteristic fragment ions.[1]

Molecular Ion: In an ESI mass spectrum, the base peak would likely be the protonated

molecule [M+H]⁺ at m/z 186. In an EI spectrum, the molecular ion M⁺˙ at m/z 185 might be
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observed.

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable

structural information.[17][18] Cleavage of the bonds within the propanehydrazide chain and

fragmentation of the azepane ring are expected.

[C₉H₁₉N₃O]⁺˙
m/z 185

[C₇H₁₄N]⁺
m/z 112

 - C₂H₅N₂O

[C₆H₁₂N]⁺
m/z 98

 - C₃H₇N₂O

[C₂H₅N₂O]⁺
m/z 73

 - C₇H₁₄

[CH₄N₂]⁺˙
m/z 44

 - C=O

Click to download full resolution via product page

Caption: Plausible fragmentation pathways for 3-(Azepan-1-yl)propanehydrazide in EI-MS.

Predicted Key Fragments:

m/z Plausible Fragment Structure

112
[C₇H₁₄N]⁺ (Azepane ring with one methylene

group)

98 [C₆H₁₂N]⁺ (Azepane ring)

73 [C₂H₅N₂O]⁺ (Propanehydrazide fragment)

44 [CH₄N₂]⁺˙ (Hydrazine fragment)

Conclusion
The comprehensive spectroscopic analysis of 3-(Azepan-1-yl)propanehydrazide, as outlined

in this guide, provides a robust framework for its structural characterization. While direct

experimental data is currently scarce, the predicted NMR, IR, and MS data, based on

established spectroscopic principles and data from analogous compounds, offer a reliable
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roadmap for researchers. The application of the described multi-technique approach,

particularly including 2D NMR and high-resolution mass spectrometry, will be essential for the

unambiguous confirmation of the structure of this and other novel chemical entities in the drug

discovery and development pipeline.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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